1-(4-Bromo-3-chlorobenzoyl)azetidine
CAS No.: 1864535-80-7
Cat. No.: VC2612681
Molecular Formula: C10H9BrClNO
Molecular Weight: 274.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864535-80-7 |
|---|---|
| Molecular Formula | C10H9BrClNO |
| Molecular Weight | 274.54 g/mol |
| IUPAC Name | azetidin-1-yl-(4-bromo-3-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C10H9BrClNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 |
| Standard InChI Key | DDVHYUXOIBBBFM-UHFFFAOYSA-N |
| SMILES | C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)Cl |
| Canonical SMILES | C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)Cl |
Introduction
1-(4-Bromo-3-chlorobenzoyl)azetidine is a synthetic chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-bromo-3-chlorobenzoyl group attached to the azetidine ring, making it a valuable molecule in various fields of scientific research and industrial applications.
Synthesis and Applications
The synthesis of 1-(4-Bromo-3-chlorobenzoyl)azetidine typically involves the reaction of azetidine with 4-bromo-3-chlorobenzoyl chloride. This compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
1-(4-Bromo-3-chlorobenzoyl)azetidine can be compared with other azetidine derivatives, such as:
| Compound | Structure Features | Applications |
|---|---|---|
| 1-(4-Bromo-3-fluorobenzoyl)azetidine | Fluorine instead of chlorine | Enzyme inhibition, receptor modulation |
| 1-(4-Chloro-3-fluorobenzoyl)azetidine | Chlorine instead of bromine | Different reactivity and applications |
| 1-(4-Bromo-3-chlorobenzoyl)azetidine | Both bromine and chlorine | Unique chemical properties |
These comparisons highlight the impact of substituent changes on the reactivity and potential applications of azetidine derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume